molecular formula C15H18BrN3O2S B2491624 1-((4-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2200780-09-0

1-((4-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2491624
CAS RN: 2200780-09-0
M. Wt: 384.29
InChI Key: BOEHQGPWXVXZGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves various strategies, including nucleophilic aromatic substitution and condensation reactions. For instance, the facile synthesis of biaryl pyrazole sulfonamide derivatives has been reported, emphasizing the effect of substituting the -CO group with the -SO2 group in the aminopiperidine region, although this led to the loss of CB1 receptor antagonism in one case (Srivastava et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a sulfonamide derivative was studied, revealing a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their involvement in the formation of novel heterocycles, such as pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, showcasing their versatility in organic synthesis (Ammar et al., 2004).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The crystallization in the monoclinic system and the chair conformation of the piperidine ring are notable physical characteristics (Naveen et al., 2015).

Scientific Research Applications

Cytochrome P450 Inhibition

1-((4-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has implications in the study of cytochrome P450 (CYP) enzymes, which are essential for drug metabolism. Understanding the inhibition and selectivity of CYP isoforms is vital for predicting drug-drug interactions, and sulfonamide compounds, related to the structure of the compound , play a significant role in this aspect. Selective inhibitors for various CYP isoforms have been identified, contributing to the precise phenotyping of drug metabolism pathways and minimizing adverse drug interactions (Khojasteh et al., 2011).

Sulfonamide Applications

Sulfonamides, a class of compounds including this compound, have broad applications. They are used as antiviral, anticancer agents, and in drugs for Alzheimer’s disease. The significance of primary sulfonamides in the pharmaceutical industry is evident from their extensive use in drugs treating conditions like cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).

Anti-fungal and Anti-cancer Activities

The compound could be structurally related to molecules with antifungal and anticancer activities. Specific molecular structures, including pyrazole derivatives, have shown potential in targeting pathogenic fungi like Fusarium oxysporum. Moreover, the structural motif of piperidine, as seen in the compound, is a common feature in synthetic molecules exhibiting anticancer properties (Kaddouri et al., 2022).

Pharmacophore Studies

The presence of piperidine and pyrazole structures in the compound suggests its relevance in pharmacophore studies. Such structures are involved in synthesizing new agents with binding affinity at receptors like D2-like receptors, essential in neurological and psychiatric conditions (Sikazwe et al., 2009).

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-18-10-8-15(17-18)12-3-2-9-19(11-12)22(20,21)14-6-4-13(16)5-7-14/h4-8,10,12H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEHQGPWXVXZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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